2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the benzothiazole ring .
Scientific Research Applications
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes and proteins. For instance, in antibacterial applications, the compound inhibits enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis . The benzothiazole ring interacts with the active site of these enzymes, leading to the disruption of their normal function .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: A precursor in the synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, known for its muscle relaxant properties.
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds have shown significant anti-inflammatory and analgesic activities.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both benzothiazole and benzamide moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-7-9(16)3-4-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVWZXEZINYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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